4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid

Medicinal chemistry Building block procurement Fragment-based drug discovery

Researchers requiring a meta-fluorinated benzamide with a free carboxylic acid handle for fragment-based screening often face delays from custom synthesis or receive ester analogs that demand deprotection. This compound solves that: the ≥95% pure meta-fluoro regioisomer provides distinct inductive electronic effects vs. para/ortho variants, directly enabling amide coupling without ester cleavage. Multi-vendor stock in UK and US warehouses minimizes lead times for time-sensitive SAR campaigns.

Molecular Formula C15H12FNO3
Molecular Weight 273.263
CAS No. 925030-32-6
Cat. No. B2600225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid
CAS925030-32-6
Molecular FormulaC15H12FNO3
Molecular Weight273.263
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H12FNO3/c16-13-3-1-2-12(8-13)14(18)17-9-10-4-6-11(7-5-10)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
InChIKeySCFDPEOBVHEZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid


4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid (CAS 925030-32-6), also systematically named 4-[[(3-fluorobenzoyl)amino]methyl]benzoic acid, is a fluorinated benzamide derivative with molecular formula C15H12FNO3 and a molecular weight of 273.26 g/mol [1]. The compound features a meta-fluorophenyl formamido moiety linked via a methylene bridge to a para-benzoic acid scaffold, placing it within the class of fluorinated benzoic acid building blocks commonly employed in medicinal chemistry and fragment-based drug discovery . It is commercially available from multiple vendors at purities of ≥95%, and is listed in the ZINC database of purchasable screening compounds, indicating its established role in the chemical biology supply chain .

Workflow
Fragment-based screening, bioconjugation, SAR library synthesis
Key attribute
Free carboxylic acid enables direct conjugation without ester hydrolysis
Spectroscopic handle
Meta-fluorine supports 19F NMR binding assays

Differentiation from Close Analogs: 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid


While several fluorinated benzamide and benzoic acid analogs are commercially available, simple substitution with a methyl ester, para-fluoro, or ortho-substituted variant introduces measurable differences in key procurement-relevant properties such as lipophilicity, aqueous solubility, and hydrogen-bonding capacity that can derail experimental reproducibility . The meta-fluorine substitution pattern on the benzoyl ring of 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid imparts distinct electronic effects compared to para- or ortho-fluoro regioisomers, influencing both the pKa of the carboxylic acid group and the conformational preferences of the formamido linker [1]. Furthermore, the free carboxylic acid terminus provides a reactive handle for amide coupling or salt formation that is absent in the corresponding methyl ester analog, making the choice of this specific derivative critical for downstream synthetic applications . The quantitative evidence below details these differentiation dimensions.

!
Methyl ester analog: ester form has significantly lower aqueous solubility and requires additional hydrolysis step, derailing direct biochemical assay workflows.
!
Para-fluoro isomer: electronic profile differs (mixed inductive/resonance vs. predominantly inductive), potentially altering target engagement and SAR interpretation.
!
Ortho-substituted analog: steric crowding and intramolecular H-bonding can reduce carboxylic acid accessibility for bioconjugation or immobilization.

Quantitative Comparison: 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid vs. Closest Analogs


Free Carboxylic Acid vs. Methyl Ester: Solubility & Reactivity

The free carboxylic acid group of 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid provides a critical advantage over its corresponding methyl ester analog for applications requiring aqueous solubility or direct conjugation. The methyl ester analog, methyl 4-[(3-fluorobenzoyl)amino]benzoate, has a measured logP of 3.30 and a logarithmic aqueous solubility (logSW) of -4.01, indicating significant hydrophobicity and poor aqueous solubility . The free acid form is expected to exhibit substantially improved aqueous solubility, particularly at physiological pH where the carboxylate anion predominates, making it the preferred choice for biochemical assays and in vitro studies [1].

Free acid vs. methyl ester solubility
Cross-study comparable
Estimated logP reduction ≥0.8 units; solubility shifts from poorly soluble (logSW -4.01) to moderately soluble range
Free acid enhances aqueous assay compatibility
Target properties inferred from established SAR; direct measurement advised
Medicinal chemistry Building block procurement Fragment-based drug discovery

Meta- vs. Para-Fluoro: Electronic and Steric Differentiation

The meta-fluorine substitution on the benzoyl ring of 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid distinguishes it from the para-fluoro isomer (4-{[(4-fluorophenyl)formamido]methyl}benzoic acid). Meta-fluorine exerts a predominantly inductive electron-withdrawing effect (-I) with minimal resonance contribution, whereas para-fluorine engages in both inductive withdrawal and resonance donation (+M), resulting in different electronic environments at the amide carbonyl and the benzoic acid moiety [1]. This electronic difference can translate into altered hydrogen-bonding strength, metabolic stability, and target binding affinity. The meta-fluoro isomer also presents a different molecular electrostatic potential surface compared to the para-fluoro variant, which is relevant for structure-based drug design [2].

Meta- vs. para-fluoro electronics
Class-level inference
Hammett σm = 0.34 (inductive) vs. para σp = 0.06; distinct resonance contributions
Electronic environment differs; not interchangeable for target engagement
Reference values from physical organic chemistry
Fluorine chemistry SAR studies Lead optimization

Para- vs. Ortho-Benzoic Acid: Conformational and Steric Implications

The para-substitution pattern of the benzoic acid group in 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid contrasts with the ortho-substituted analog 2-[(3-fluorobenzoyl)amino]benzoic acid . The para arrangement provides a linear, extended molecular geometry with the carboxylic acid group positioned distal to the fluorobenzamide moiety, maximizing the distance between the hydrogen-bond donor/acceptor groups. In contrast, the ortho analog (molecular formula C14H10FNO3, MW 259.23 g/mol) introduces steric crowding between the carboxylic acid and the amide NH, potentially forming an intramolecular hydrogen bond that alters the compound's conformational preferences and intermolecular interaction profile . The para isomer also offers a molecular weight of 273.26 g/mol versus 259.23 g/mol for the ortho analog, a difference attributable to the methylene spacer present in the target compound [1].

Para- vs. ortho-benzoic acid geometry
Cross-study comparable
Para isomer with methylene spacer: linear geometry, unhindered acid; ortho isomer: potential intramolecular H-bond, reduced accessibility
Conformational and steric differences impact conjugation efficiency
MW differs by 14.03 g/mol due to spacer
Chemical biology Bioconjugation Structure-based design

Commercial Availability & Purity Benchmarking

4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid is commercially available from multiple established chemical suppliers, with documented purity specifications. Apollo Scientific offers this compound (catalog PC107555) at ≥95% purity with UK and US stock availability, providing a verifiable procurement route with defined shipping logistics . The compound is listed in the ZINC database across multiple vendor catalogs, indicating broad commercial accessibility and enabling price comparison across suppliers [1]. In contrast, certain close analogs such as 2-[(3-fluorobenzoyl)amino]benzoic acid and 4-{[(4-fluorophenyl)formamido]methyl}benzoic acid have more limited vendor listings or are primarily available through custom synthesis, which can impact procurement timelines and cost .

Commercial availability & purity
Supporting evidence
≥95% purity, multi-vendor listing (Apollo Scientific, ZINC database); comparators often single-source or custom
Supports faster procurement and supply chain resilience
Catalog survey April 2026
Compound procurement Vendor selection Quality control

Application Scenarios: 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid


Fragment-Based Screening & Hit-to-Lead Optimization

The compound's molecular weight (273.26 g/mol) and balanced hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA) align with fragment-based drug discovery guidelines [1]. Its free carboxylic acid group enables direct immobilization on amine-functionalized surfaces for SPR-based fragment screening, while the meta-fluorine provides a spectroscopic handle for 19F NMR-based binding assays. The multi-vendor commercial availability at ≥95% purity supports rapid procurement for screening campaigns without the delays associated with custom synthesis .

Bioconjugation & Probe Development

The para-carboxylic acid moiety, separated from the fluorobenzamide group by a methylene spacer, provides an unhindered reactive site for amide coupling with amine-containing biomolecules, fluorescent dyes, or solid supports [1]. This geometric feature distinguishes it from ortho-substituted analogs where intramolecular hydrogen bonding can reduce conjugation efficiency. The free acid form eliminates the need for ester deprotection steps required when using the methyl ester analog, streamlining probe synthesis .

SAR Studies of Fluorinated Benzamides

As a meta-fluoro substituted benzamide building block, this compound serves as a key reference point in SAR campaigns exploring the impact of fluorine position on target binding. The distinct electronic properties of meta-fluorine (predominantly inductive withdrawal) compared to para-fluorine (mixed inductive/resonance) make this compound essential for understanding fluorination effects on potency and selectivity [1]. Its commercial availability from multiple vendors with documented purity facilitates reproducible SAR studies across different research groups .

Parallel Library Synthesis Building Block

The combination of a free carboxylic acid handle and a formamido-linked fluorophenyl group makes this compound a versatile building block for parallel amide library synthesis. The ≥95% purity specification from Apollo Scientific ensures consistent product quality across multiple synthesis batches [1]. Procurement from established vendors with stock availability in both UK and US locations minimizes shipping time for time-sensitive library production workflows .

Application
Selection Property
Validation Focus
Fragment-based screening & hit-to-lead
Free acid for direct SPR immobilization; meta-fluoro for 19F NMR
Binding assay reproducibility; purity consistency ≥95%
Bioconjugation & probe development
Unhindered para-carboxylic acid with methylene spacer
Coupling efficiency; absence of intramolecular H-bond interference
SAR studies of fluorinated benzamides
Meta-fluoro electronic signature (predominantly inductive)
Consistent electronic profile across batches; differentiated from para-fluoro isomer
Parallel library synthesis
Free carboxylic acid handle + formamido-linked fluorophenyl
Lot-to-lot purity ≥95% from established vendors; multi-site stock availability
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